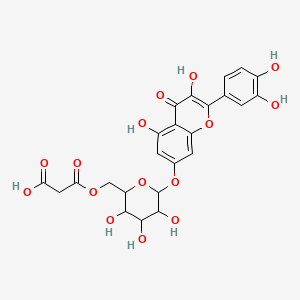

Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H22O15 |

|---|---|

Molecular Weight |

550.4 g/mol |

IUPAC Name |

3-[[6-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C24H22O15/c25-10-2-1-8(3-11(10)26)23-21(34)19(32)17-12(27)4-9(5-13(17)38-23)37-24-22(35)20(33)18(31)14(39-24)7-36-16(30)6-15(28)29/h1-5,14,18,20,22,24-27,31,33-35H,6-7H2,(H,28,29) |

InChI Key |

GCBLCUVXMBGCQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside: Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 7-O-(6''-O-malonyl)-beta-D-glucoside is a naturally occurring flavonoid glycoside, a derivative of the widely studied flavonol, quercetin. This technical guide provides a comprehensive overview of its known natural sources, putative biosynthetic pathway, and recommended experimental protocols for its isolation and analysis. Due to the limited specific research on this particular malonylated derivative, this guide also draws upon established methodologies for related flavonoid compounds to provide a robust framework for future investigation. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Quercetin is one of the most abundant and well-researched flavonoids. In nature, quercetin often exists in its glycosidic forms, where one or more hydroxyl groups are attached to sugar moieties. These sugar attachments can be further acylated, for instance, with a malonyl group, which can enhance the solubility and stability of the compound.

Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside is a specific isomer where a malonylated glucose molecule is attached to the hydroxyl group at the 7-position of the quercetin aglycone. While its biological activities are not as extensively studied as its parent compound, its unique chemical structure warrants further investigation for potential pharmaceutical applications.

Natural Sources

To date, this compound has been identified in a limited number of plant species. The primary sources reported in the literature are:

-

Leonurus sibiricus L. (Siberian Motherwort)[1][2][3]: A herbaceous plant belonging to the Lamiaceae family, traditionally used in Asian medicine.

-

Rostellularia procumbens (L.) Nees[4][5][6]: A plant from the Acanthaceae family, also used in traditional medicine.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Leonurus sibiricus L. | Lamiaceae | Not specified | [1][2][3] |

| Rostellularia procumbens (L.) Nees | Acanthaceae | Herbs | [4][5][6] |

Biosynthesis

The biosynthesis of this compound is believed to follow the general flavonoid biosynthetic pathway, with specific enzymatic steps for glycosylation and malonylation. The proposed pathway involves two key steps following the formation of the quercetin aglycone:

-

Glucosylation: A UDP-dependent glycosyltransferase (UGT) catalyzes the transfer of a glucose molecule from UDP-glucose to the 7-hydroxyl group of quercetin, forming Quercetin 7-O-beta-D-glucoside. This is a crucial step that determines the position of the sugar moiety.[7][8][9][10][11]

-

Malonylation: A malonyl-CoA-dependent acyltransferase (malonyltransferase) then catalyzes the transfer of a malonyl group from malonyl-CoA to the 6''-hydroxyl group of the attached glucose molecule.[12]

The following Graphviz diagram illustrates this proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the isolation and quantification of this compound are not extensively documented, the following section outlines a robust, generalized methodology adapted from established protocols for related flavonoid glycosides.

Extraction and Isolation

The following workflow is recommended for the extraction and isolation of the target compound from plant material.

Caption: General workflow for the extraction and isolation of this compound.

Detailed Steps:

-

Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

-

Extraction: Extract the powdered plant material with 80% aqueous methanol at room temperature using ultrasonication for 30-60 minutes or maceration for 24-48 hours. Repeat the extraction process 2-3 times to ensure maximum yield.

-

Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

Fractionation: The crude extract can be further purified by liquid-liquid partitioning. Sequentially partition the aqueous extract with solvents of increasing polarity, such as n-hexane (to remove non-polar compounds) and then ethyl acetate (B1210297) (which is likely to contain the target flavonoid glycoside).

-

Chromatographic Separation:

-

Column Chromatography: Subject the ethyl acetate fraction to column chromatography on Sephadex LH-20 or a C18 reversed-phase silica (B1680970) gel. Elute with a gradient of methanol in water.

-

Preparative HPLC: For final purification, use preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water (both containing a small amount of formic acid, e.g., 0.1%, to improve peak shape).

-

Quantification

For the quantitative analysis of this compound in plant extracts, a validated HPLC-UV or a more sensitive LC-MS/MS method is recommended.

4.2.1. HPLC-UV Method

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 350 nm, which is a characteristic absorption maximum for quercetin glycosides.

-

Quantification: Based on a calibration curve generated using an isolated and purified standard of this compound.

4.2.2. LC-MS/MS Method

For higher sensitivity and selectivity, especially in complex matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is preferable.

-

Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ESI mode is typically more sensitive for flavonoids.

-

MS/MS Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard. The precursor ion would be [M-H]⁻, and characteristic fragment ions would be selected for monitoring.

-

Quantification: Based on a calibration curve of a pure standard, with the possible use of an internal standard for improved accuracy.

Conclusion and Future Directions

This compound is a confirmed natural product with a limited number of known plant sources. While its biological activities remain largely unexplored, its structural similarity to other bioactive flavonoids suggests that it may possess interesting pharmacological properties. This technical guide provides a foundational framework for researchers interested in this compound. Future research should focus on:

-

Screening a wider range of plant species to identify new and more abundant sources.

-

Developing and validating robust analytical methods for its accurate quantification in different plant tissues.

-

Isolating sufficient quantities of the pure compound to enable comprehensive in vitro and in vivo studies of its biological activities.

-

Elucidating the specific enzymes involved in its biosynthesis, which could open avenues for its biotechnological production.

By addressing these research gaps, the scientific community can unlock the full potential of this compound for applications in drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. クエルセチン7-O-(6''-O-マロニル)-β-D-グルコシド | this compound | 98767-37-4 | Phytochemical Reference - ChemFaces [chemfaces.net]

- 5. This compound | CAS:98767-37-4 | Manufacturer ChemFaces [chemfaces.com]

- 6. 槲皮素-7-O-(6″-O-丙二酰基)-β-D-葡萄糖苷 | this compound| 98767-37-4 | 天然产物(标准品) - ChemFaces [chemfaces.cn]

- 7. Four novel Cit7GlcTs functional in flavonoid 7-O-glucoside biosynthesis are vital to flavonoid biosynthesis shunting in citrus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of flavonoid 7-O-glucosyltransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A UDP-glucose:isoflavone 7-O-glucosyltransferase from the roots of soybean (glycine max) seedlings. Purification, gene cloning, phylogenetics, and an implication for an alternative strategy of enzyme catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differentially evolved glucosyltransferases determine natural variation of rice flavone accumulation and UV-tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 12. Biosynthesis of malonylated flavonoid glycosides on the basis of malonyltransferase activity in the petals of Clitoria ternatea - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside in Plants

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biosynthetic pathway of Quercetin (B1663063) 7-O-(6''-O-malonyl)-beta-D-glucoside, a modified flavonoid glycoside found in various plant species. Flavonoid modifications, such as glycosylation and malonylation, are crucial for their stability, solubility, and biological activity within the plant.[1] This guide details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visual diagrams of the core processes. The accumulation of such compounds has been noted in various plants, including Neopicrorhiza scrophulariiflora.[2][3]

The Core Biosynthetic Pathway

The formation of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through specific flavonoid modification steps. The synthesis can be divided into three major stages:

-

Formation of the Quercetin Aglycone: Synthesis of the core flavonoid structure.

-

Glycosylation: Attachment of a glucose moiety to the quercetin backbone.

-

Malonylation: Acylation of the glucose with a malonyl group.

Stage 1: Phenylpropanoid and Flavonoid Backbone Synthesis

The biosynthesis of all flavonoids starts with the amino acid phenylalanine.[4] Through a series of enzymatic reactions, phenylalanine is converted to 4-coumaroyl-CoA, a key precursor.[4] Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[4][5] This chalcone is subsequently isomerized by chalcone isomerase (CHI) to yield the flavanone, naringenin.[5]

From naringenin, the pathway to quercetin involves two critical hydroxylation steps:

-

Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol (B1209521).[6]

-

Flavonoid 3'-hydroxylase (F3'H) then hydroxylates dihydrokaempferol at the 3'-position to yield dihydroquercetin.[6]

-

Finally, Flavonol synthase (FLS) introduces a double bond into the C-ring of dihydroquercetin to form the flavonol, quercetin.[3]

Stage 2 & 3: Glycosylation and Malonylation of Quercetin

Once quercetin is synthesized, it undergoes two sequential modification reactions to yield the final product.

Step 1: Glycosylation This step is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs).[1][7] Specifically, a flavonoid 7-O-glycosyltransferase utilizes UDP-glucose as a sugar donor to attach a glucose molecule to the 7-hydroxyl group of quercetin.[8] This reaction forms Quercetin 7-O-beta-D-glucoside. Plant UGTs are part of the GT1 family and contain a conserved Plant Secondary Product Glycosyltransferase (PSPG) box involved in binding the UDP-sugar donor.[1][9]

Step 2: Malonylation The final modification is the transfer of a malonyl group from malonyl-CoA to the glucose moiety of Quercetin 7-O-beta-D-glucoside. This acylation is catalyzed by a malonyltransferase (MaT), a type of acyltransferase.[10][11] Studies on a flavonoid malonyltransferase from Oryza sativa (OsMaT-2) indicate that malonylation likely occurs at the 6''-hydroxyl group of the sugar.[11] This enzyme specifically utilizes malonyl-CoA as the acyl donor.[11] The KEGG database lists a "flavone-7-O-beta-D-glucoside 6''-O-malonyltransferase," which describes this precise enzymatic function.[12]

Quantitative Data

Quantitative data for the complete biosynthetic pathway is sparse and often species-specific. However, data from studies on related enzymes and metabolites provide valuable insights.

Table 1: Enzymatic Activity and Product Yield This table summarizes data from in vitro characterization of enzymes similar to those in the pathway.

| Enzyme | Source Organism | Substrate(s) | Acyl/Sugar Donor | Product(s) | Yield / Kinetic Parameters | Reference |

| Glucosyltransferase (BbGT) | Beauveria bassiana | Quercetin | UDP-Glucose | Quercetin-7-O-β-D-glucoside | 0.34 ± 0.02 mM from 0.83 mM quercetin in 24h (in E. coli) | [13] |

| Malonyltransferase (OsMaT-2) | Oryza sativa | Flavonoid glucosides | Malonyl-CoA | Malonylated flavonoid glucosides | Utilized only Malonyl-CoA; did not utilize other acyl-CoAs. | [11] |

Table 2: Example Metabolite Concentrations in Plant Tissues This table shows the accumulation levels of related malonylated flavonoids in different plant species, demonstrating the end-result of such biosynthetic pathways.

| Metabolite | Plant Species | Tissue | Concentration (µg·g⁻¹ Dry Weight) | Reference |

| Cyanidin-3-O-(6-O-malonyl-beta-d-glucoside) | Citrus sinensis (Tarocco blood orange) | Fruit Pulp (WT) | 53.68 | [14] |

| Cyanidin-3-O-(6-O-malonyl-beta-d-glucoside) | Citrus sinensis (Tarocco blood orange) | Fruit Pulp (MT) | 27.14 | [14] |

| Luteolin-7-O-(6''-malonyl) glucoside | Neopicrorhiza scrophulariiflora | Leaves | Significantly increased | [2][3] |

| Quercetin-7-O-(6''-malonyl)glucoside | Neopicrorhiza scrophulariiflora | Leaves | Significantly increased | [2][3] |

Experimental Protocols

Investigating the biosynthesis of flavonoid glycosides involves a combination of metabolite analysis and molecular biology techniques to identify and characterize the responsible enzymes.

Protocol 1: Extraction and Analysis of Malonylated Flavonoids

This protocol provides a general workflow for the extraction and quantification of this compound from plant tissue, based on common methodologies.[15][16]

-

Sample Preparation:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to quench enzymatic activity.

-

Lyophilize (freeze-dry) the tissue to a constant weight.

-

Grind the dried tissue into a fine powder using a mill to increase the surface area for extraction.[15] Store the powder at -80°C in an airtight container.

-

-

Ultrasound-Assisted Extraction (UAE):

-

Accurately weigh ~100 mg of powdered plant material into a microcentrifuge tube.

-

Add 1 mL of extraction buffer (e.g., 80% methanol (B129727) in water).

-

Vortex thoroughly to mix.

-

Sonicate the sample in an ultrasonic water bath for 15-30 minutes, keeping the water cool to prevent degradation of metabolites.[16][17]

-

Centrifuge at 14,000 rpm for 10 minutes to pellet cell debris.[16]

-

-

LC-MS/MS Analysis:

-

Carefully transfer the supernatant to an autosampler vial for analysis.

-

Inject the sample into a UPLC-QTOF-MS system (or similar high-resolution mass spectrometer).

-

UPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

-

-

MS Conditions (Example, ESI-Negative Mode): [16]

-

Mass Scanning Range: 50-1500 Da.

-

Capillary Voltage: 2.2 kV.

-

Cone Voltage: 40 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Data Acquisition: Use MSe mode to collect both precursor and fragment ion data in a single run.

-

-

Identification: Identify this compound by comparing its exact mass, retention time, and fragmentation pattern (MS2 spectrum) to an authentic standard or literature data.

-

Protocol 2: Functional Characterization of Biosynthetic Genes (UGTs and MaTs)

This protocol outlines the process for identifying candidate genes and verifying their enzymatic function in vitro.[7][11]

-

Candidate Gene Identification:

-

Perform transcriptome sequencing (RNA-seq) on plant tissues known to produce the target compound.

-

Identify putative UGT and MaT genes by searching the transcriptome data for sequences containing conserved domains (e.g., PSPG box for UGTs).

-

Use BLASTP to compare protein sequences against known flavonoid UGTs and MaTs from other species.[7]

-

-

Gene Cloning and Heterologous Expression:

-

Synthesize cDNA from the RNA of the source tissue.

-

Amplify the full-length coding sequence of candidate genes using PCR.

-

Clone the amplified gene into a suitable expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag).

-

Transform the expression vector into an appropriate host (e.g., E. coli BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).[11]

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Purified recombinant enzyme.

-

Substrate (e.g., Quercetin for a UGT assay; Quercetin 7-O-glucoside for a MaT assay).

-

Sugar/Acyl Donor (e.g., UDP-glucose for UGT; Malonyl-CoA for MaT).

-

-

Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a set time (e.g., 30-60 minutes).

-

Stop the reaction by adding an organic solvent like methanol or ethyl acetate.

-

-

Product Detection:

-

Analyze the reaction products using HPLC or LC-MS as described in Protocol 1.

-

Confirm the identity of the enzymatic product by comparing its retention time and mass spectrum to a known standard.[7]

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Integrative analysis of metabolite and transcriptome reveals the biosynthetic pathway and candidate genes for iridoid glycoside biosynthesis in Neopicrorhiza scrophulariiflora (Pennell) D.Y.Hong [frontiersin.org]

- 3. frontiersin.org [frontiersin.org]

- 4. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Identification and Functional Verification of the Glycosyltransferase Gene Family Involved in Flavonoid Synthesis in Rubus chingii Hu - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of UDP-Glycosyltransferases and BAHD-Acyltransferases Involved in the Biosynthesis of the Antidiabetic Plant Metabolite Montbretin A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of malonylated flavonoid glycosides on the basis of malonyltransferase activity in the petals of Clitoria ternatea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular characterization of flavonoid malonyltransferase from Oryza sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. KEGG PATHWAY: rn00944 [genome.jp]

- 13. A highly versatile fungal glucosyltransferase for specific production of quercetin-7-O-β-D-glucoside and quercetin-3-O-β-D-glucoside in different hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. benchchem.com [benchchem.com]

- 16. edenrcn.com [edenrcn.com]

- 17. mdpi.com [mdpi.com]

A Technical Guide to Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside and the Phytochemical Landscape of Rostellularia procumbens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 7-O-(6''-O-malonyl)-beta-D-glucoside is a naturally occurring flavonoid glycoside that has been identified in the herb Rostellularia procumbens (L.) Nees, a plant used in traditional medicine. This document serves as an in-depth technical guide, consolidating the current knowledge on the phytochemical composition of Rostellularia procumbens and providing generalized, yet detailed, experimental protocols relevant to the isolation and characterization of malonylated flavonoid glycosides. While specific research focusing exclusively on the biological activities of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside from this plant is limited, this guide extrapolates from the broader scientific literature on quercetin and its derivatives to discuss potential therapeutic applications and mechanisms of action. This paper aims to equip researchers and drug development professionals with a foundational understanding for future investigation into this specific compound and the therapeutic potential of Rostellularia procumbens.

Phytochemical Profile of Rostellularia procumbens

Rostellularia procumbens, also known by its synonym Justicia procumbens, is a rich source of various bioactive compounds.[1] Phytochemical investigations have led to the isolation and identification of several classes of natural products, including flavonoids, lignans, and triterpenoids.[2][3] A summary of the key compounds identified in this plant is presented below.

Table 1: Known Chemical Constituents of Rostellularia procumbens

| Compound Class | Compound Name | Reference(s) |

|---|---|---|

| Flavonoids | Quercetin 7-O-α-L-rhamnopyranoside | [2] |

| Apigenin | [2] | |

| Luteolin 7-O-β-D-glucopyranoside | [2] | |

| Apigenin 7-O-β-D-glucopyranoside | [2] | |

| Apigenin 7-O-neoperidoside | [2] | |

| Luteolin | [2] | |

| Quercetin | [2] | |

| Quercetin-7-O-beta-D-glucopyranoside | [3] | |

| Lignans | Rostellulin A | [3] |

| Justin B | [3] | |

| Justicidin C | [3] | |

| Cilinaphthalide A | [3] | |

| Justicidin A | [3] | |

| 6'-hydroxy justicidin B | [4] | |

| Chinensinaphthol methyl ether (CME) | [4] | |

| Neojusticidin B | [4] | |

| Neojusticidin A | [4] | |

| Triterpenoids | Ursolic acid | [3] |

| Euscaphic acid | [3] | |

| 2α-hydroxyursolic acid | [3] | |

| Tormentic acid | [3] | |

| Other Compounds | β-sitosterol | [2] |

| Daucosterol | [2] | |

| Scopoletin | [2] | |

| Lupenyl acetate (B1210297) | [2] | |

| Cycloeucalenol | [2] | |

| Friedelin | [2] | |

| Epi-friedelinol | [2] |

| | Asiatic acid |[2] |

Experimental Protocols: A Generalized Approach

The following protocols describe a general methodology for the extraction, isolation, and structural elucidation of malonylated flavonoid glycosides from plant matrices like Rostellularia procumbens. These are based on established phytochemical techniques.[5][6][7]

Plant Material Preparation

-

Collection: The whole plant or specific parts (leaves, stems) of Rostellularia procumbens are collected.

-

Drying: The plant material is air-dried in the shade or freeze-dried to prevent enzymatic degradation of the target compounds.[7]

-

Grinding: The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.[8]

Extraction

-

Solvent Selection: Ethanol (B145695) or methanol (B129727) are commonly used for the extraction of flavonoids.[9] A 75-95% aqueous ethanol/methanol solution is often effective for extracting glycosides.

-

Procedure:

-

The powdered plant material is macerated or refluxed with the chosen solvent (e.g., 1:10 w/v) for a specified period (e.g., 2-3 hours).

-

The process is typically repeated 3-4 times to ensure exhaustive extraction.

-

The extracts are combined and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation and Purification

The crude extract is a complex mixture and requires further separation.

-

Liquid-Liquid Partitioning: The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography:

-

Macroporous Resin: The crude extract or enriched fraction is subjected to column chromatography using macroporous resin (e.g., D101). Elution is performed with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 50%, 70%, 95%).[5]

-

Silica (B1680970) Gel/Sephadex LH-20: Fractions containing the target compounds are further purified using silica gel or Sephadex LH-20 column chromatography with appropriate solvent systems.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the isolated compounds is often achieved using a C18 reversed-phase column with a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[5]

Structural Elucidation

The structure of the purified compound is determined using a combination of spectroscopic techniques.[10]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the isolated compound.[11]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) provide information on the molecular weight and fragmentation pattern, which helps in identifying the aglycone and the sugar moieties, including the malonyl group.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the complete structure, including the specific attachment points of the sugar and malonyl groups to the quercetin core.[10]

Biological Activities and Signaling Pathways

While specific studies on this compound are scarce, the biological activities of quercetin and its various glycoside derivatives are well-documented. These compounds are known for their potent antioxidant, anti-inflammatory, and potential anticancer properties.[12][13]

Antioxidant Activity

Quercetin and its glycosides are powerful antioxidants capable of scavenging free radicals and chelating metal ions, thereby protecting cells from oxidative damage.[14] The glycosylation pattern can influence the antioxidant capacity.[15]

Anti-inflammatory Activity

Quercetin exerts significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[16] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[17] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can activate Toll-like receptor 4 (TLR4), leading to a cascade that results in the phosphorylation and degradation of IκBα. This allows the NF-κB dimer to translocate to the nucleus, where it induces the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[16][18] Quercetin can suppress this pathway by inhibiting IκBα phosphorylation and MAPK expression, thus preventing NF-κB nuclear translocation and reducing the production of inflammatory mediators.[18]

Other Potential Activities

Studies have also suggested that quercetin and its derivatives possess a wide range of other biological effects, including antiviral, cardioprotective, and neuroprotective activities.[19] The presence of the malonyl group can affect the compound's solubility and bioavailability, potentially altering its biological activity profile compared to other quercetin glycosides.

Conclusion and Future Directions

This compound is a confirmed constituent of Rostellularia procumbens. While the broader phytochemical landscape of this plant has been partially explored, revealing a rich array of flavonoids and lignans, research specifically targeting this malonylated glycoside is needed. The generalized protocols and biological context provided in this guide offer a solid foundation for such future work.

For drug development professionals, this compound represents a potential lead structure. Future research should focus on:

-

Developing optimized and scalable methods for the isolation of this compound from Rostellularia procumbens.

-

Quantifying the content of this compound in the plant to assess yield and viability for commercial production.

-

Conducting comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action.

-

Investigating the structure-activity relationship to understand the role of the malonyl group in its therapeutic potential.

Such focused research will be critical in unlocking the full therapeutic potential of this compound and validating the traditional medicinal uses of Rostellularia procumbens.

References

- 1. ijrap.net [ijrap.net]

- 2. researchgate.net [researchgate.net]

- 3. Rostellularia procumbens | Manufacturer ChemFaces [chemfaces.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. avenalab.com [avenalab.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Malonylated flavonol glycosides from the petals of Clitoria ternatea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. O-Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure-activity relationship for drug design, a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modulation of Chronic Inflammation by Quercetin: The Beneficial Effects on Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside in Leonurus sibiricus: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the flavonoid Quercetin (B1663063) 7-O-(6''-O-malonyl)-beta-D-glucoside found in the medicinal plant Leonurus sibiricus, commonly known as Siberian motherwort. This document synthesizes available data on its quantification, outlines detailed experimental protocols for its study, and explores its potential biological activities and associated signaling pathways.

Quantitative Data

While the presence of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside in Leonurus sibiricus has been confirmed, specific quantitative data for this individual compound in various parts of the plant are not extensively available in the current literature. However, studies have reported on the total flavonoid content and the quantities of other related compounds in Leonurus sibiricus, which can provide a valuable proxy for estimating the potential abundance of its malonylated glycosides.

| Plant Part | Compound Class | Quantification Method | Result | Reference |

| Aerial Parts | Total Flavonoids | Spectrophotometry | Not specified | [1] |

| Roots | Total Phenolics | Spectrophotometry | 57.4 ± 0.15 - 85.3 ± 0.35 mg GAE/g | [2] |

| Roots | Total Flavonoids | Spectrophotometry | 18.2 ± 0.44 - 25.6 ± 0.42 mg QUE/g | [2] |

| Aerial Parts | Rutin & Quercetin | Bioinformatics Analysis | Present | [3] |

| Leaves | Major Flavonoids | Chemical Analyses | Quercetin-3-O-α-L-rhamnopyranosyl-(1>6)-β-D-galactopyranoside, rutin, hyperin, and isoquercetrin identified as major flavonoids. | [4] |

Table 1: Quantitative analysis of flavonoids and related compounds in Leonurus sibiricus. GAE: Gallic Acid Equivalents; QUE: Quercetin Equivalents.

Experimental Protocols

The following sections detail generalized experimental methodologies for the extraction, isolation, and quantification of acylated flavonoid glycosides like this compound from a plant matrix, based on established techniques for similar compounds.

Extraction of Flavonoids from Leonurus sibiricus

A robust extraction method is crucial for obtaining a high yield of the target compound. The following protocol is a standard procedure for the extraction of flavonoids from plant material.

Objective: To extract a broad range of flavonoids, including acylated glycosides, from the aerial parts of Leonurus sibiricus.

Materials and Reagents:

-

Dried and powdered aerial parts of Leonurus sibiricus

-

80% Methanol (HPLC grade)

-

Ultrasonic bath

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Maceration and Sonication: Weigh 100 g of dried, powdered Leonurus sibiricus aerial parts and place it in a 2 L Erlenmeyer flask. Add 1 L of 80% methanol.

-

Ultrasonic-Assisted Extraction: Place the flask in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (e.g., 40-50°C) to enhance extraction efficiency.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Solvent Evaporation: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Lyophilization: Freeze-dry the concentrated extract to obtain a crude flavonoid-rich powder. Store the powder at -20°C until further use.

Isolation and Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful technique for isolating and purifying specific compounds from a complex mixture.

Objective: To isolate this compound from the crude extract.

Instrumentation and Reagents:

-

Preparative HPLC system with a UV-Vis detector

-

C18 preparative column (e.g., 250 x 21.2 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water (HPLC grade)

-

Mobile Phase B: Acetonitrile (HPLC grade)

-

Crude flavonoid extract

Procedure:

-

Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter.

-

Method Development: Optimize the separation on an analytical HPLC system with a similar stationary phase to determine the optimal gradient elution conditions.

-

Preparative Separation: Scale up the optimized analytical method to the preparative system. A typical gradient might be:

-

0-10 min: 10-30% B

-

10-40 min: 30-50% B

-

40-45 min: 50-90% B

-

45-50 min: 90% B (hold)

-

50-55 min: 90-10% B (re-equilibration)

-

-

Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 350 nm) and collect fractions corresponding to the peak of interest.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to assess the purity of the isolated compound.

-

Solvent Removal and Lyophilization: Pool the pure fractions, remove the organic solvent using a rotary evaporator, and then lyophilize to obtain the purified this compound.

Quantification by UPLC-QTOF-MS/MS

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) provides high resolution and sensitivity for the accurate quantification of specific compounds.

Objective: To quantify the concentration of this compound in the Leonurus sibiricus extract.

Instrumentation and Reagents:

-

UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.

-

C18 UPLC column (e.g., 100 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile with 0.1% Formic acid

-

Purified this compound standard

-

Plant extract

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of the purified compound at known concentrations.

-

Sample Preparation: Accurately weigh the plant extract, dissolve it in the mobile phase, and filter it.

-

UPLC-QTOF-MS/MS Analysis:

-

Inject both the standard solutions and the sample extract into the UPLC-MS/MS system.

-

Use a gradient elution method optimized for the separation of flavonoids.

-

Operate the mass spectrometer in negative ion mode, as it is generally more sensitive for phenolic compounds.

-

Perform MS/MS analysis on the precursor ion of this compound to obtain characteristic fragment ions for specific and sensitive quantification using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation of the calibration curve to calculate the concentration of the target compound in the plant extract.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the putative signaling pathway modulated by this compound.

Caption: Experimental workflow for the extraction, isolation, and analysis of this compound.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the well-documented anti-inflammatory properties of its aglycone, quercetin, provide a strong basis for its potential therapeutic effects. Quercetin is known to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

NF-κB Pathway: The NF-κB signaling cascade is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). Quercetin has been shown to inhibit IKK activation and IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[5]

MAPK Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals into cellular responses, including inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of transcription factors such as AP-1, which in turn promotes the expression of pro-inflammatory genes. Studies have demonstrated that quercetin can suppress the phosphorylation and activation of p38 and ERK, thus attenuating the inflammatory response.[5]

It is hypothesized that this compound, following potential deglycosylation and demalonylation in vivo, would exert its anti-inflammatory effects through similar mechanisms by inhibiting key kinases in the NF-κB and MAPK signaling pathways. Further research is warranted to elucidate the specific molecular interactions and bioactivity of this malonylated flavonoid glycoside.

Conclusion

This compound is a notable constituent of Leonurus sibiricus. Although specific quantitative data for this compound remain to be fully elucidated, its presence within a plant known for its traditional medicinal uses suggests its potential contribution to the plant's overall therapeutic effects. The provided experimental protocols offer a robust framework for the future isolation, quantification, and biological evaluation of this and other acylated flavonoid glycosides. The putative involvement of this compound in the modulation of the NF-κB and MAPK signaling pathways highlights a promising area for further investigation in the development of novel anti-inflammatory agents.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Evaluation and In Silico Calculations of the Antioxidant and Anti-Inflammatory Properties of Secondary Metabolites from Leonurus sibiricus L. Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. banglajol.info [banglajol.info]

- 4. researchgate.net [researchgate.net]

- 5. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific anti-inflammatory effects of Quercetin (B1663063) 7-O-(6''-O-malonyl)-beta-D-glucoside is currently limited. This technical guide provides an in-depth overview of the anti-inflammatory properties of its parent compound, quercetin, and the closely related quercetin 7-O-β-D-glucopyranoside. The presented data and mechanisms are foundational for understanding the potential therapeutic applications of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside.

Executive Summary

Quercetin and its glycosidic derivatives are flavonoids widely recognized for their potent anti-inflammatory properties. These compounds are of significant interest in the development of novel therapeutics for a range of inflammatory conditions. This whitepaper synthesizes the available scientific evidence on the anti-inflammatory effects of quercetin and its relevant glycosides, with a focus on Quercetin 7-O-β-D-glucopyranoside as a surrogate for understanding the potential activities of this compound. The primary mechanisms of action involve the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in the production of pro-inflammatory mediators.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of quercetin and its derivatives are primarily attributed to their ability to interfere with intracellular signaling cascades that regulate the expression of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Quercetin has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[1][2][3]

Modulation of the MAPK Signaling Pathway

The MAPK family of proteins, including p38, JNK, and ERK, are critical in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators. Quercetin has been demonstrated to suppress the phosphorylation of p38 MAPK and JNK, thereby inhibiting the downstream activation of transcription factors involved in the inflammatory response.[1][4][5]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of Quercetin 7-O-β-D-glucopyranoside in LPS-stimulated RAW 264.7 macrophages. This data provides a benchmark for the potential efficacy of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production by Quercetin 7-O-β-D-glucopyranoside [6][7][8]

| Concentration (µg/mL) | % Inhibition of NO Production |

| 1 | Not significant |

| 2 | Not significant |

| 4 | Not significant |

| 8 | Significant inhibition |

| 16 | ~40% |

Table 2: Inhibition of iNOS and COX-2 Protein Expression by Quercetin 7-O-β-D-glucopyranoside [9][10]

| Concentration (µg/mL) | Target Protein | Observed Effect |

| 15 | iNOS | Inhibition of overexpression |

| 30 | iNOS | ~95% inhibition of overexpression |

| 15 | COX-2 | Inhibition of overexpression |

| 30 | COX-2 | Inhibition of overexpression |

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the methodology used to assess the anti-inflammatory effects of Quercetin 7-O-β-D-glucopyranoside on murine macrophages.

4.1.1 Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are pre-treated with varying concentrations of the test compound (e.g., Quercetin 7-O-β-D-glucopyranoside) for a specified period (e.g., 1 hour) before stimulation with a pro-inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

4.1.2 Measurement of Nitric Oxide (NO) Production:

-

Method: Griess Assay.

-

Procedure: After the treatment period, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant. The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.

4.1.3 Western Blot Analysis for iNOS and COX-2 Expression:

-

Method: Immunoblotting.

-

Procedure:

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.

Caption: Inhibition of the NF-κB signaling pathway.

Caption: Modulation of the MAPK signaling pathway.

Caption: In vitro anti-inflammatory experimental workflow.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory effects of this compound is still emerging, the extensive research on its parent aglycone, quercetin, and related glycosides strongly suggests its potential as a potent anti-inflammatory agent. The inhibitory effects on the NF-κB and MAPK signaling pathways are likely to be the core mechanisms of its action. Further research is warranted to elucidate the specific dose-dependent effects of this compound on various inflammatory markers and to evaluate its efficacy and safety in preclinical and clinical models of inflammatory diseases. The malonylation may influence its bioavailability and potency, which are critical aspects for future drug development efforts.

References

- 1. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quercetin attenuates TNF-induced inflammation in hepatic cells by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant and anti-inflammatory activities of quercetin 7-O-β-D-glucopyranoside from the leaves of Brasenia schreberi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

The Quest for Novel Quercetin Glycosides: An In-depth Technical Guide to Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of novel quercetin (B1663063) glycosides. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to identify, purify, and characterize these promising bioactive compounds. This document details experimental protocols, summarizes quantitative data, and visualizes complex biological and experimental workflows.

Introduction

Quercetin, a ubiquitous flavonoid found in numerous plants, has garnered significant attention for its wide array of pharmacological activities. However, its low solubility and bioavailability have limited its therapeutic applications. Glycosylation, the attachment of sugar moieties, can significantly alter the physicochemical properties of quercetin, often enhancing its stability, solubility, and biological activity. The discovery and isolation of novel quercetin glycosides, therefore, represent a key frontier in the development of new therapeutic agents. This guide will navigate the intricate process of unearthing these novel compounds, from initial extraction to final structural elucidation.

Experimental Protocols

The successful isolation of novel quercetin glycosides hinges on a series of well-defined experimental procedures. This section provides detailed methodologies for the key stages of this process.

Extraction of Quercetin Glycosides from Plant Material

The initial step involves the efficient extraction of flavonoids from the plant matrix. The choice of extraction method and solvent system is critical and often depends on the specific plant material and the target glycosides.

2.1.1. Maceration Protocol

Maceration is a simple and widely used technique for extracting thermolabile compounds.

-

Materials:

-

Dried and powdered plant material

-

Solvent (e.g., 80% methanol (B129727), 70% ethanol)

-

Orbital shaker

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

-

Procedure:

-

Weigh a specific amount of the powdered plant material (e.g., 100 g).

-

Place the plant material in a large Erlenmeyer flask.

-

Add the extraction solvent at a specific ratio (e.g., 1:10 w/v).

-

Seal the flask and place it on an orbital shaker at a controlled speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a defined period (e.g., 24-72 hours).

-

After maceration, filter the mixture through filter paper to separate the extract from the plant debris.

-

Repeat the extraction process with the plant residue to maximize the yield.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

The resulting crude extract can be stored at -20°C for further purification.

-

2.1.2. Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.

-

Materials:

-

Dried and powdered plant material

-

Solvent (e.g., 60% ethanol)

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

Filter paper

-

Rotary evaporator

-

-

Procedure:

-

Mix the powdered plant material with the extraction solvent in a flask (e.g., 1:10 w/v).

-

Place the flask in an ultrasonic bath and sonicate for a specific duration (e.g., 15-45 minutes) at a controlled temperature (e.g., 60°C).

-

After sonication, centrifuge the mixture to pellet the solid material.

-

Decant the supernatant and filter it.

-

The extraction can be repeated on the plant residue.

-

Combine the supernatants and concentrate using a rotary evaporator.

-

Purification of Quercetin Glycosides

The crude extract contains a complex mixture of compounds. Purification is essential to isolate the novel quercetin glycosides.

2.2.1. Column Chromatography Protocol

Column chromatography is a fundamental technique for separating compounds based on their polarity.

-

Materials:

-

Glass column

-

Stationary phase (e.g., Silica gel 60, Sephadex LH-20)

-

Mobile phase: A gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, methanol).

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

-

Procedure:

-

Prepare the column by packing the stationary phase slurried in the initial mobile phase.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Begin elution with the least polar solvent and gradually increase the polarity of the mobile phase.

-

Collect fractions of a fixed volume using a fraction collector.

-

Monitor the fractions by TLC to identify those containing the desired compounds.

-

Combine the fractions containing the pure compound and evaporate the solvent.

-

2.2.2. High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a high-resolution chromatographic technique used for final purification and quantification.

-

Materials:

-

HPLC system with a Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile phase: A gradient of acidified water (e.g., with 0.1% formic acid) (Solvent A) and an organic solvent like methanol or acetonitrile (B52724) (Solvent B).

-

Syringe filters (0.45 µm)

-

-

Procedure:

-

Prepare the mobile phases and degas them.

-

Equilibrate the column with the initial mobile phase composition.

-

Dissolve the partially purified sample in the mobile phase and filter it through a syringe filter.

-

Inject the sample into the HPLC system.

-

Run a gradient elution program to separate the compounds. For example, a linear gradient from 10% to 90% Solvent B over 40 minutes.

-

Detect the compounds using the DAD at specific wavelengths (e.g., 254 nm and 365 nm).

-

Collect the peaks corresponding to the novel quercetin glycosides using a fraction collector.

-

Evaporate the solvent to obtain the pure compound.

-

Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined.

2.3.1. 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules.

-

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvents (e.g., DMSO-d6, Methanol-d4)

-

Isolated pure compound

-

-

Procedure:

-

Dissolve a small amount of the pure compound (typically 1-5 mg) in a deuterated solvent in an NMR tube.

-

Acquire 1D NMR spectra, including ¹H NMR and ¹³C NMR.

-

Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish connectivity between protons and carbons.

-

Analyze the spectra to determine the structure of the aglycone, the identity and number of sugar moieties, and the glycosylation positions.

-

2.3.2. Mass Spectrometry (MS) Protocol

MS provides information about the molecular weight and fragmentation pattern of a compound.

-

Materials:

-

Mass spectrometer (e.g., ESI-QTOF, MALDI-TOF)

-

Solvent for sample preparation (e.g., methanol)

-

-

Procedure:

-

Dissolve the pure compound in a suitable solvent.

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Determine the molecular weight from the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can help in identifying the aglycone and the sugar units.

-

Data Presentation

Quantitative data from the isolation and characterization of novel quercetin glycosides should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Extraction Yield of Novel Quercetin Glycosides from Various Plant Sources

| Plant Species | Plant Part | Extraction Method | Solvent System | Novel Quercetin Glycoside | Yield (mg/100g dry weight) | Reference |

| Gaiadendron punctatum | Leaves | Maceration | Hydroalcoholic | Hecpatrin, Gaiadendrin | Not specified | [1] |

| Gaiadendron punctatum | Flowers | Maceration | Hydroalcoholic | Puchikrin | Not specified | [1] |

| Prunella species | Aerial parts | Maceration & Column Chromatography | Ethanol, Water | Quercetin 3-O-(4′′-O-β-D-xylopyranosyl-6′′-O-α-L-rhamnopyranosyl)-β-D-glycopyranoside | Not specified | [2] |

Table 2: HPLC and MS Data for Isolated Novel Quercetin Glycosides

| Novel Quercetin Glycoside | Retention Time (min) | [M+H]⁺ or [M-H]⁻ (m/z) | Major MS/MS Fragments (m/z) |

| Hecpatrin | Not specified | Not specified | Not specified |

| Gaiadendrin | Not specified | Not specified | Not specified |

| Puchikrin | Not specified | Not specified | Not specified |

| Quercetin 3-O-(4′′-O-β-D-xylopyranosyl-6′′-O-α-L-rhamnopyranosyl)-β-D-glycopyranoside | Not specified | 743.5211 [M + H]⁺ | Quercetin 3-O-(6′′-O-rhamnosyl)glucoside (rutin) + xylose |

Table 3: ¹H and ¹³C NMR Spectroscopic Data for a Novel Quercetin Glycoside (Example)

Note: This is a representative table. Actual data will vary for each novel compound.

| Position | δH (ppm, multiplicity, J in Hz) | δC (ppm) |

| Aglycone (Quercetin) | ||

| 2 | - | 157.2 |

| 3 | - | 134.6 |

| 4 | - | 177.6 |

| ... | ... | ... |

| Sugar Moiety 1 (e.g., Glucose) | ||

| 1'' | 5.12 (d, 7.2) | 100.5 |

| 2'' | 3.47 (m) | 75.6 |

| ... | ... | ... |

| Sugar Moiety 2 (e.g., Rhamnose) | ||

| 1''' | 4.53 (d, 1.9) | 101.7 |

| ... | ... | ... |

Visualization of Workflows and Signaling Pathways

Visual representations are crucial for understanding complex processes. The following diagrams were generated using Graphviz (DOT language).

Experimental Workflow

Caption: General workflow for the discovery and isolation of novel quercetin glycosides.

Signaling Pathways Modulated by Quercetin Glycosides

Quercetin and its glycosides are known to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

4.2.1. PI3K/Akt Signaling Pathway

Caption: Inhibition of the PI3K/Akt signaling pathway by quercetin glycosides.

4.2.2. MAPK Signaling Pathway

References

Methodological & Application

Application Notes & Protocols for the HPLC Analysis of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of Quercetin (B1663063) 7-O-(6''-O-malonyl)-beta-D-glucoside using High-Performance Liquid Chromatography (HPLC). This document is intended to guide researchers, scientists, and professionals in the pharmaceutical and natural product sectors in developing and implementing robust analytical methods for the identification and quantification of this malonylated flavonoid.

Introduction

Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside is a naturally occurring flavonoid found in various plant species, including chicory (Cichorium intybus)[1]. Like other quercetin glycosides, it is of significant interest due to its potential antioxidant and other biological activities. Accurate and reliable analytical methods are crucial for its quantification in plant extracts, dietary supplements, and pharmaceutical preparations. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the most common and effective technique for this purpose.

Malonylated flavonoids can be thermally labile and susceptible to decarboxylation. Therefore, careful optimization of extraction and chromatographic conditions is essential to prevent the degradation of the analyte and ensure accurate quantification.

Experimental Protocols

This section details the methodologies for the HPLC analysis of this compound, including sample preparation, standard solution preparation, and chromatographic conditions.

2.1. Sample Preparation: Extraction from Plant Material

The following protocol is a general procedure for the extraction of malonylated flavonoids from plant matrices.

Objective: To efficiently extract this compound from plant material while minimizing degradation.

Materials:

-

Fresh or lyophilized plant material

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or Acetic acid)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh approximately 1 gram of homogenized and dried plant material into a centrifuge tube.

-

Add 10 mL of 80% aqueous methanol containing 0.1% formic acid. The acidic modifier helps to improve the stability of the phenolic compounds.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

-

Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature. To prevent degradation of malonylated glycosides, avoid elevated temperatures.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 35°C.

-

Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the initial mobile phase composition.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.

2.2. Standard Solution Preparation

Objective: To prepare accurate standard solutions of this compound for calibration and quantification.

Materials:

-

This compound reference standard

-

Methanol (HPLC grade)

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Accurately weigh a precise amount (e.g., 1 mg) of the this compound reference standard.

-

Dissolve the standard in a known volume of methanol (e.g., 10 mL) in a volumetric flask to prepare a stock solution of 100 µg/mL.

-

From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the analyte in the samples.

2.3. HPLC-DAD Method

The following HPLC method is a recommended starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Table 1: HPLC-DAD Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-5 min, 10% B; 5-20 min, 10-30% B; 20-30 min, 30-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD) at 350 nm |

Data Presentation

Quantitative data from HPLC analysis should be presented in a clear and organized manner. The following tables provide templates for reporting key analytical parameters.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2 | |

| Theoretical Plates | > 2000 | |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2% | |

| Relative Standard Deviation (RSD) of Retention Time (n=6) | < 1% |

Table 3: Method Validation Parameters for this compound

| Parameter | Result |

| Linearity Range (µg/mL) | |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | |

| Limit of Quantification (LOQ) (µg/mL) | |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

| Retention Time (min) |

Note: The specific values for linearity range, LOD, LOQ, and retention time will be dependent on the instrument and exact chromatographic conditions used and should be determined experimentally.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound from sample preparation to data analysis.

Caption: Workflow for HPLC analysis of this compound.

4.2. Logical Relationship of HPLC Parameters

This diagram shows the logical relationship and the impact of adjusting different HPLC parameters to achieve optimal separation.

Caption: Interplay of key HPLC parameters for method optimization.

References

Application Note: Quantification of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside using a Validated UPLC-MS/MS Method

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Quercetin (B1663063) 7-O-(6''-O-malonyl)-beta-D-glucoside in plant extracts and biological matrices. The method utilizes a rapid chromatographic separation followed by highly selective detection using Multiple Reaction Monitoring (MRM), ensuring accuracy and precision for researchers, scientists, and drug development professionals.

Introduction

Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside is a naturally occurring flavonoid glycoside found in various plants. As a derivative of quercetin, it is of significant interest for its potential antioxidant, anti-inflammatory, and other pharmacological properties. Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and research into its biological activities. This document provides a comprehensive protocol for its analysis by UPLC-MS/MS.

Experimental

Materials and Reagents:

-

Reference standard of this compound (≥95% purity)

-

LC-MS grade acetonitrile, methanol (B129727), and water

-

Formic acid (LC-MS grade)

-

Internal Standard (IS), e.g., Quercetin-3-O-glucoside

Instrumentation:

A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and equilibrate for 1.9 min. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 550.09 | 301.03 | 45 | 25 |

| This compound | 550.09 | 506.09 | 45 | 15 |

| Quercetin-3-O-glucoside (IS) | 463.09 | 301.03 | 40 | 20 |

Note: The precursor ion for this compound is [M-H]⁻. The product ion at m/z 301.03 corresponds to the quercetin aglycone after loss of the malonyl-glucoside moiety. The product ion at m/z 506.09 corresponds to the loss of CO₂ from the malonyl group.

Method Validation Summary

The developed method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

| Parameter | Result |

| Linearity (r²) | > 0.995 over a concentration range of 1-1000 ng/mL |

| LOD | 0.5 ng/mL |

| LOQ | 1.0 ng/mL |

| Precision (%RSD) | Intra-day: < 5%; Inter-day: < 8% |

| Accuracy (%) | 92-108% |

| Recovery (%) | 88-96% |

Conclusion

The UPLC-MS/MS method described here is highly suitable for the selective and quantitative analysis of this compound. Its high sensitivity, specificity, and short run time make it an excellent tool for various research and development applications.

Detailed Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Quercetin-3-O-glucoside in methanol.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50% methanol to a final concentration of 100 ng/mL.

Sample Preparation Protocol (from Plant Material)

-

Homogenization: Weigh 100 mg of lyophilized and finely ground plant material into a 2 mL microcentrifuge tube.

-

Extraction: Add 1.5 mL of 80% methanol. Vortex for 1 minute, then sonicate for 30 minutes in a water bath at 40°C.

-

Centrifugation: Centrifuge the mixture at 13,000 x g for 10 minutes.

-

Collection: Transfer the supernatant to a clean tube. Repeat the extraction process on the pellet once more and combine the supernatants.

-

Dilution & IS Spiking: Dilute an aliquot of the combined supernatant with 50% methanol to bring the analyte concentration within the calibration range. Add the IS working solution to achieve a final concentration of 100 ng/mL.

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into a UPLC vial.

Data Acquisition and Processing

-

Set up the UPLC-MS/MS system with the parameters detailed in the application note.

-

Create a sequence including a blank, calibration standards, quality control samples, and the prepared unknown samples.

-

Process the acquired data using the instrument's software. Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

-

Quantify this compound in the unknown samples using the regression equation from the calibration curve.

Visualizations

Caption: UPLC-MS/MS experimental workflow for quantification.

Caption: Postulated antioxidant signaling pathway.

Application Notes and Protocols for the Extraction of Quercetin 7-O-(6''-O-malonyl)-beta-D-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 7-O-(6''-O-malonyl)-beta-D-glucoside is a naturally occurring flavonoid glycoside found in various plant species, including Leonurus sibiricus and Rostellularia procumbens.[1][2] Like other quercetin derivatives, it is of significant interest to the pharmaceutical and nutraceutical industries due to its potential biological activities. Malonylation of flavonoid glycosides is thought to increase their stability, making them stable storage forms within the plant. This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant materials, primarily adapted from established methods for its closely related isomer, quercetin 3-O-(6''-O-malonyl)-β-D-glucoside, due to the limited availability of specific protocols for the 7-O-isomer.

Data Presentation: Quantitative Analysis of a Related Compound

Table 1: Extraction Yield of Quercetin 3-O-(6''-O-malonyl)-β-D-glucoside from Moringa oleifera Leaves using Ultrasound-Assisted Extraction (UAE)

| Parameter | Value Range | Optimal Condition | Yield (µg/g Dry Matter) | Reference |

| Solvent Composition (% Water in Methanol) | 0 - 50 | 50 | 293.9 | [3] |

| Liquid-to-Solid Ratio (mL/g) | 30:1 - 60:1 | 60:1 | 293.9 | [3] |

| Temperature (°C) | 30 - 60 | 60 | 293.9 | [3] |

| Time (min) | 10 - 60 | 60 | 293.9 | [3] |

Experimental Protocols

The following protocols are adapted from methodologies developed for the extraction and purification of quercetin glycosides and their malonylated derivatives. Researchers should consider that optimization may be required for specific plant matrices.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This method is efficient for extracting flavonoids and is based on a procedure used for Moringa oleifera leaves.[3]

1. Sample Preparation:

- Air-dry the plant material (e.g., leaves of Leonurus sibiricus) in the shade.

- Grind the dried material into a fine powder (40-60 mesh).

2. Extraction:

- Weigh 5 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.

- Add 300 mL of 50% aqueous methanol (B129727) (v/v) to achieve a liquid-to-solid ratio of 60:1.

- Place the flask in an ultrasonic bath.